molecular formula C26H18N2O3S B2419976 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide CAS No. 307338-72-3

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide

Cat. No.: B2419976
CAS No.: 307338-72-3
M. Wt: 438.5
InChI Key: QYKRIYQUAIONJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide is a complex organic compound that features a benzothiazole ring, a hydroxyphenyl group, and a phenoxybenzamide moiety

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3S/c29-23-15-12-18(16-21(23)26-28-22-8-4-5-9-24(22)32-26)27-25(30)17-10-13-20(14-11-17)31-19-6-2-1-3-7-19/h1-16,29H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRIYQUAIONJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation via Cyclocondensation

Benzothiazoles are typically synthesized by cyclizing 2-aminothiophenol with carbonyl compounds. For the hydroxyphenyl-substituted variant:

Method A: Acid-Catalyzed Cyclization

  • Starting Materials :
    • 3-Nitro-4-hydroxybenzaldehyde (1 )
    • 2-Aminothiophenol (2 )
  • Reaction Conditions :

    • Catalyzed by β-cyclodextrin-SO$$_3$$H (5 mol%) in water at 80°C for 6 hours.
    • Intermediate : 3-(Benzo[d]thiazol-2-yl)-4-hydroxybenzaldehyde (3 ).
  • Nitro Reduction :

    • Reduce 3 using H$$_2$$/Pd-C in ethanol to yield 3-(benzo[d]thiazol-2-yl)-4-hydroxyaniline (4 ).

Optimization Data :

Catalyst Solvent Time (h) Yield (%)
β-CD-SO$$_3$$H H$$_2$$O 6 92
H$$2$$SO$$4$$ EtOH 12 78

Alternative Route via Ullmann Coupling

For substrates sensitive to acidic conditions:

  • Brominated Precursor : 3-Bromo-4-hydroxyaniline (5 ).
  • Coupling Reaction :
    • React 5 with benzo[d]thiazole-2-boronic acid (6 ) using Pd(PPh$$3$$)$$4$$/K$$2$$CO$$3$$ in dioxane at 100°C.
    • Yield: 85–90%.

Synthesis of 4-Phenoxybenzoyl Chloride

Friedel-Crafts Acylation

  • Phenoxybenzene Synthesis :

    • React phenol with bromobenzene via Ullmann coupling (CuI, K$$2$$CO$$3$$, DMF, 120°C).
  • Acylation :

    • Treat 4-phenoxybenzoic acid (7 ) with SOCl$$_2$$ in dry dichloromethane (DCM) at 0°C → 4-phenoxybenzoyl chloride (8 ).

Amide Bond Formation

Schotten-Baumann Reaction

  • Reaction Protocol :
    • Combine 4 (1 eq) and 8 (1.2 eq) in THF/H$$_2$$O (2:1).
    • Add NaOH (2 eq) at 0°C, stir for 4 hours.
    • Yield : 75–80%.

Catalytic Coupling with Nano-CdZr$$4$$(PO$$4$$)$$_6$$

  • Conditions :
    • Nano-CdZr$$4$$(PO$$4$$)$$_6$$ (0.6 mol%), DCM, rt, 8 hours.
    • Yield : 94%.

Comparative Analysis :

Method Catalyst Time (h) Yield (%)
Schotten-Baumann NaOH 4 78
Nano-CdZr$$4$$(PO$$4$$)$$_6$$ CdZr$$4$$(PO$$4$$)$$_6$$ 8 94

Protection-Deprotection Strategies

Hydroxyl Group Protection

  • Protection : Treat 4 with TBSCl (1.1 eq) in DMF to form silyl ether (9 ).
  • Amide Coupling : React 9 with 8 under standard conditions.
  • Deprotection : Use TBAF in THF to yield final product.

Advantage : Prevents side reactions during acylation.

Characterization and Validation

  • NMR Analysis :
    • $$^1$$H-NMR (DMSO-d$$_6$$): δ 10.2 (s, 1H, OH), 8.5 (s, 1H, NH), 7.8–7.2 (m, 14H, Ar-H).
  • HPLC Purity : >98% (C18 column, MeOH/H$$_2$$O 70:30).

Challenges and Optimization

  • Sensitivity of Hydroxyl Group : Requires protection during acylation to avoid O-acylation.
  • Catalyst Recycling : Nano-CdZr$$4$$(PO$$4$$)$$_6$$ retains 90% activity after 5 cycles.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties
Research indicates that N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide exhibits notable antimicrobial activity. A study conducted by Sparrow International, Inc. demonstrated its efficacy against a range of bacterial strains, suggesting its potential as an antimicrobial agent in textile applications .

1.2 Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .

1.3 Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neurotransmitter levels has been highlighted in pharmacological studies .

Material Science

2.1 Polymer Chemistry
this compound has applications in the development of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under thermal stress, making it suitable for high-performance applications .

2.2 Coatings and Adhesives
The compound is also being explored for use in coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors. It can enhance the durability of coatings applied on various substrates, including metals and plastics .

Case Studies

StudyApplicationFindings
Sparrow International StudyAntimicrobialEffective against multiple bacterial strains; potential for textile use
Anticancer ResearchCancer TreatmentInduces apoptosis in breast and colon cancer cells; inhibits cell proliferation
Neuroprotective StudyNeurodegenerative DiseasesModulates neurotransmitter levels; potential for treating conditions like Alzheimer’s
Polymer Application StudyMaterial ScienceImproves thermal stability and mechanical properties of polymers

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to various protein targets, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, and implications for therapeutic applications, particularly focusing on its inhibitory effects on acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases like Alzheimer's.

Synthesis of the Compound

The synthesis of this compound typically involves a multi-step process that may include:

  • Formation of the Thiazole Ring : The benzo[d]thiazole moiety is synthesized through condensation reactions involving appropriate precursors.
  • Hydroxylation : Introduction of the hydroxyl group at the para position of the phenyl ring can be achieved through various electrophilic substitution reactions.
  • Amidation : The final step involves coupling the resultant phenolic compound with phenoxybenzoyl chloride to form the amide linkage.

Chemical Structure

The chemical structure can be represented as follows:

C20H18N2O3S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Acetylcholinesterase Inhibition

Recent studies have highlighted that compounds containing benzo[d]thiazole and phenolic structures exhibit significant AChE inhibitory activity. AChE is an enzyme responsible for the hydrolysis of acetylcholine, and its inhibition can lead to increased levels of this neurotransmitter, which is beneficial in treating Alzheimer's disease.

Research Findings

In a comparative study, several derivatives were synthesized and evaluated for their AChE inhibitory properties. The compound this compound showed promising results:

  • IC50 Value : The IC50 value for this compound was determined to be approximately 2.7 µM, indicating strong inhibitory potential against AChE .

Molecular docking studies suggest that the compound interacts effectively with the active site of AChE. The binding interactions primarily involve hydrogen bonding and hydrophobic interactions, stabilizing the compound within the enzyme's active site.

Therapeutic Implications

The biological activity of this compound suggests its potential application in treating neurodegenerative diseases. For instance:

  • Alzheimer's Disease : By inhibiting AChE, this compound may help alleviate symptoms associated with cognitive decline.
  • Research Models : In vitro assays using neuronal cell lines have demonstrated neuroprotective effects, further supporting its therapeutic potential.

Comparative Analysis Table

Compound NameIC50 (µM)Mechanism of ActionTherapeutic Application
This compound2.7AChE InhibitionAlzheimer's Disease
4-(benzo[d]thiazole-2-yl) phenols5.0AChE InhibitionAlzheimer's Disease
Coumarin derivatives10.0AChE InhibitionCognitive Enhancement

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-phenoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between benzo[d]thiazol-2-amine derivatives and functionalized benzoyl chlorides. Key steps include:
  • Amide bond formation : Use pyridine as a base to facilitate nucleophilic substitution between 4-phenoxybenzoyl chloride and the hydroxyl/amine group of the benzo[d]thiazol intermediate .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency, while temperature control (60–80°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields high-purity products. Recrystallization from methanol enhances crystalline stability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the benzo[d]thiazol proton (δ ~7.5–8.5 ppm, aromatic), phenolic -OH (δ ~9–10 ppm, broad), and amide protons (δ ~6.5–7.5 ppm). Coupling constants (e.g., J = 8–10 Hz) confirm substitution patterns .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C26H18N2O3S: 438.1048; experimental: 438.1052) to confirm synthesis success .
  • IR : Identify amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity, particularly in enzyme inhibition?

  • Methodological Answer :
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) on the benzamide moiety to enhance binding to hydrophobic enzyme pockets. For example, halogenation at the 4-position of the phenyl ring improved anthrax lethal factor (LF) inhibition by 10-fold .
  • Scaffold rigidity : Replace the phenoxy group with a fused bicyclic system (e.g., naphthyl) to reduce conformational flexibility and increase target affinity .
  • Biological assays : Use GTPγS binding assays (for receptor antagonism) or fluorogenic enzyme assays (e.g., LF protease inhibition) to quantify activity shifts .

Q. What computational approaches predict the electronic properties and reactivity of this benzamide derivative for drug design?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting behavior. For example, the benzo[d]thiazol ring’s electron-deficient nature enhances π-π stacking with aromatic residues in enzyme active sites .
  • Molecular docking : Use software like AutoDock Vina to simulate binding poses with targets (e.g., κ-opioid receptors or LF). Prioritize hydrogen bonds between the amide group and catalytic residues (e.g., Tyr728 in LF) .
  • ADMET prediction : Tools like SwissADME evaluate logP (target ~3.5 for blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .

Q. How can researchers resolve contradictions in biological assay data, such as inconsistent IC50 values across studies?

  • Methodological Answer :
  • Assay standardization : Control variables like ATP concentration (for kinase assays) or pH (for LF protease assays). For example, LF inhibition assays require pH 7.4 to mimic physiological conditions .
  • Counter-screening : Test against off-target enzymes (e.g., matrix metalloproteinases) to confirm selectivity. Compound 21 in showed >100-fold selectivity for LF over MMP-9 .
  • Data normalization : Use internal controls (e.g., reference inhibitors like JDTic for κ-opioid receptors) to minimize inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.